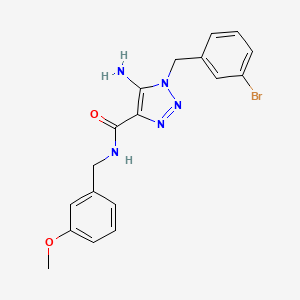

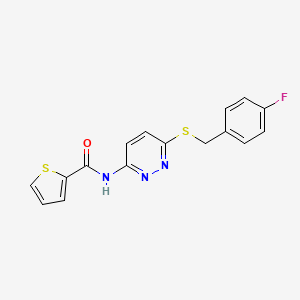

![molecular formula C20H22N4O7S B2582955 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-76-7](/img/structure/B2582955.png)

4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of 3,4,5-trimethoxybenzaldehyde, an important pharmaceutical chemical intermediate, involves taking 1,2,3-trimethoxybenzene as the raw material, subjecting the material to substitution reaction and oxidation reaction, and conducting treatment, thus obtaining a 3,4,5-trimethoxybenzaldehyde crystal .Aplicaciones Científicas De Investigación

- Microtubule Destabilization : TMB and its derivatives have been investigated as potential microtubule destabilizers. These compounds interact with the colchicine binding site (CBS) on αβ-tubulin dimers, leading to microtubule destabilization. Specifically, TMB derivatives with a 3,4,5-trimethoxyphenyl fragment (ring A) have shown promising activity in disrupting microtubule dynamics, which is crucial for cancer cell division .

- Combretastatin-Like Activity : Some TMB derivatives exhibit binding conformations similar to combretastatin, another microtubule destabilizer. Understanding the interaction mechanism and conformational modes of these compounds can aid in designing more effective microtubule destabilizers .

- Flavonoid Derivatives : TMB-based flavonoids linked by different chain alkanes have been synthesized and evaluated for their anti-tumor activity. These compounds show potential as agents against human gastric cancer (MGC-803), breast cancer (MCF-7), and liver cancer (HepG-2) cells .

- TMCA Amide Derivatives : A novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives has been designed and synthesized. These compounds hold promise due to their facile synthesis and potential biological activity. Further exploration of their properties is warranted .

Anticancer Agents

Antitumor Properties

Novel Acrylic Acid Derivatives

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. In the case of similar compounds with a 3,4,5-trimethoxyphenyl fragment, they have been explored for their microtubule destabilization property . They interact at the colchicine binding site (CBS) of αβ-tubulin dimer, promoting microtubule destabilization .

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O7S/c1-24(2)32(26,27)14-8-6-12(7-9-14)18(25)21-20-23-22-19(31-20)13-10-15(28-3)17(30-5)16(11-13)29-4/h6-11H,1-5H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMSBRNSYMMORA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2582873.png)

![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2582877.png)

![[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2582892.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)